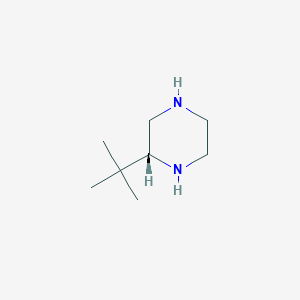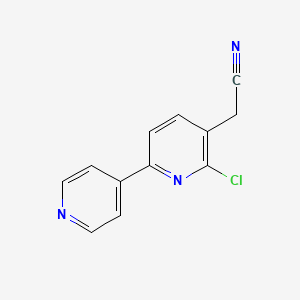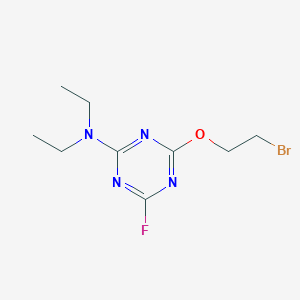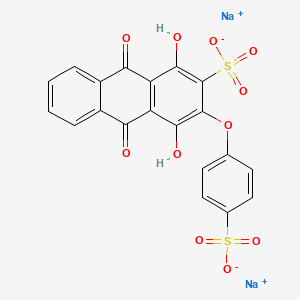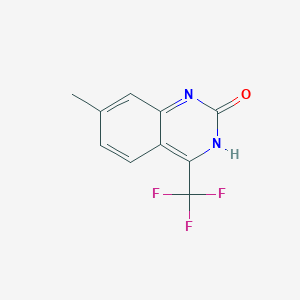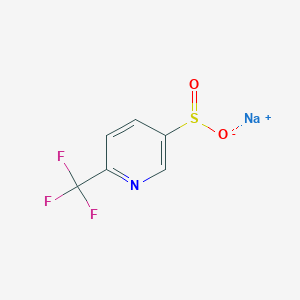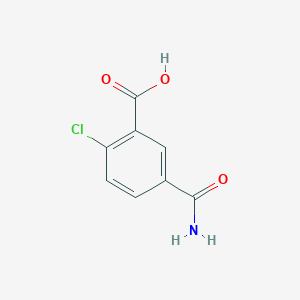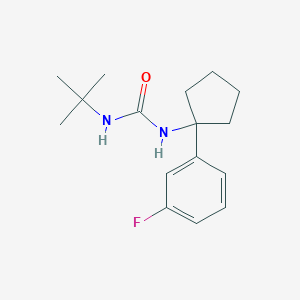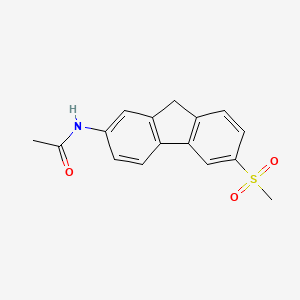
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: A naphthalene derivative with appropriate substituents.
Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.
Methoxylation: Introduction of the methoxy group at the 5th position using a methoxylating agent like sodium methoxide.
Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.
Reduction: Further reduction to tetrahydronaphthalene derivatives using strong reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane, room temperature.
Reduction: Hydrogen gas, palladium on carbon, elevated pressure.
Substitution: Sodium methoxide, dimethyl sulfoxide, reflux conditions.
Major Products
Oxidation: Naphthoquinones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, derivatives of naphthalene are often explored for their potential as enzyme inhibitors or as fluorescent probes.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, naphthalene derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully reduced naphthalene ring.
5-Methoxy-1-naphthaldehyde: Similar methoxy substitution but different functional group.
7-Fluoro-1-naphthol: Similar fluorine substitution but different functional group.
Uniqueness
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partially reduced naphthalene ring, which may confer distinct chemical and biological properties compared to its fully aromatic or fully reduced counterparts.
Propiedades
Número CAS |
1092348-42-9 |
|---|---|
Fórmula molecular |
C11H11FO2 |
Peso molecular |
194.20 g/mol |
Nombre IUPAC |
7-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3 |
Clave InChI |
SMBLWKNOIKPQDJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1CCCC2=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



